2-(Aminooxy)pyridine
Description
2-(Aminooxy)pyridine is a pyridine derivative featuring an aminooxy (-ONH₂) functional group at the 2-position of the aromatic ring. This structural motif confers unique reactivity, particularly in oxime ligation and bioconjugation chemistry, due to the nucleophilic aminooxy group’s ability to react with carbonyl compounds (e.g., ketones, aldehydes) .
Properties
IUPAC Name |
O-pyridin-2-ylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-8-5-3-1-2-4-7-5/h1-4H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZMCEAGAWAGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 2-(Aminooxy)pyridine with structurally related pyridine derivatives, emphasizing substituent effects on properties and applications:
Physical and Chemical Properties
- Solubility: Aminooxy derivatives (e.g., 5-[(Aminooxy)methyl]-pyridine) exhibit higher polarity, enhancing solubility in polar solvents like DMF and ethanol compared to non-polar analogs like 2-Amino-4-methylpyridine .
- Melting Points: Substituent position significantly affects melting points. For instance, 5-Amino-2-methoxypyridine melts at 29–31°C , while 2-Amino-4-methylpyridine melts at 120–122°C due to increased molecular symmetry .
Key Research Findings
- Synthetic Efficiency: Aminooxy-containing pyridines require specialized protecting groups (e.g., tert-butyldimethylsilane) to prevent side reactions during synthesis .
- Toxicity: 2-Aminopyridine is highly toxic (LD₅₀: 200 mg/kg), necessitating stringent handling protocols, whereas aminooxy derivatives may pose lower acute toxicity .
- Biological Activity: The position of substituents (e.g., -CH₃ at C4 in 2-Amino-4-methylpyridine) enhances binding to enzymatic targets compared to C2-substituted analogs .
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